L-threo-Ritalinic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

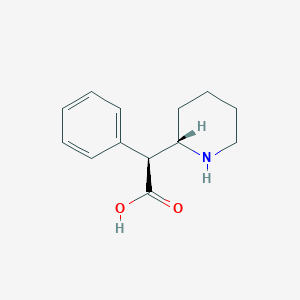

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 |

Source

|

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129389-68-0 |

Source

|

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-threo-Ritalinic Acid as a Metabolite of Methylphenidate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH), a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, undergoes extensive and stereoselective metabolism in humans.[1][2][3] The primary metabolic pathway culminates in the formation of ritalinic acid (RA), with the L-threo-enantiomer being a significant resultant product. This guide provides a comprehensive technical overview of L-threo-ritalinic acid, from its metabolic genesis and pharmacokinetic profile to its analytical quantification and clinical relevance. By synthesizing current scientific literature, this document offers a detailed resource for professionals engaged in pharmacological research and drug development involving methylphenidate.

Introduction: The Significance of Methylphenidate Metabolism

Methylphenidate is a chiral compound, and its therapeutic effects are primarily attributed to the d-threo-enantiomer.[4][5][6] However, most formulations are a racemic mixture of d- and l-threo-enantiomers.[1][3] Understanding the metabolic fate of both enantiomers is crucial for a complete pharmacokinetic and pharmacodynamic picture. The biotransformation of methylphenidate is dominated by the hydrolysis of its ester group, leading to the formation of the pharmacologically inactive metabolite, ritalinic acid.[2][5][7] This metabolic conversion is a critical determinant of the parent drug's bioavailability and duration of action.

Metabolic Pathway and Stereoselectivity

The de-esterification of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][2][3][8] This process is not only the main route of metabolism but is also highly stereoselective.

Key Mechanistic Insights:

-

Enzymatic Hydrolysis: CES1 catalyzes the hydrolysis of the methyl ester of methylphenidate to its corresponding carboxylic acid, ritalinic acid.[2][8] While other minor metabolic pathways exist, including microsomal oxidation and aromatic hydroxylation, de-esterification is the most significant, accounting for the elimination of a large portion of the administered dose.[1][3]

-

Stereoselectivity: The enzymatic activity of CES1 exhibits a marked preference for the l-threo-enantiomer of methylphenidate.[1][3][9] This results in a more rapid clearance of l-methylphenidate compared to d-methylphenidate.[10][11] Consequently, after oral administration of racemic methylphenidate, the plasma concentrations of d-methylphenidate are substantially higher than those of l-methylphenidate.[12] This enantioselective metabolism is a key factor in the differing pharmacokinetic profiles of the two enantiomers.[12]

Metabolic conversion of methylphenidate enantiomers.

Pharmacokinetics of this compound

Following the administration of methylphenidate, ritalinic acid is the most abundant metabolite found in biological fluids.

| Parameter | Value | Source |

| Primary Route of Elimination | Urinary Excretion | [1][6] |

| Percentage of Dose Excreted as Ritalinic Acid | 60-86% | [4][6] |

| Pharmacological Activity | Inactive | [2][5][7] |

| Half-life | Approximately 3-4 hours | [4][13] |

The rapid and extensive conversion to ritalinic acid contributes to the relatively short half-life of the parent drug, methylphenidate.[13][14] The urinary excretion of ritalinic acid is a key parameter in monitoring methylphenidate use and metabolism.[15]

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][17]

Sample Preparation: A Critical Step

The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) from Plasma

-

Rationale: SPE is a robust method for cleaning up complex biological samples like plasma, providing higher recovery and cleaner extracts compared to simple protein precipitation.

-

Step 1: Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., deuterated ritalinic acid) to correct for extraction variability.

-

Step 2: Protein Precipitation: Precipitate proteins by adding 200 µL of a solution of zinc sulfate in methanol.[16] Vortex and centrifuge to pellet the precipitated proteins.

-

Step 3: SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

-

Step 4: Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Step 5: Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

-

Step 6: Elution: Elute the ritalinic acid with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chiral Separation and Quantification

To specifically measure the L-threo-enantiomer, a chiral separation step is necessary.

Experimental Protocol: Chiral LC-MS/MS Analysis

-

Rationale: A chiral stationary phase in the HPLC column allows for the separation of the d- and l-enantiomers of ritalinic acid, enabling their individual quantification.

-

Step 1: Chromatographic System: Utilize an HPLC system coupled to a tandem mass spectrometer.

-

Step 2: Chiral Column: Employ a chiral stationary phase, such as an alpha1-acid glycoprotein column, for enantioselective separation.[18][19]

-

Step 3: Mobile Phase: A typical mobile phase consists of an acidic aqueous component and an organic modifier. For an alpha1-acid glycoprotein column, a mobile phase containing acetic acid and dimethyloctylamine at a controlled pH can be effective.[18][19]

-

Step 4: Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[16]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.

-

-

Step 5: Quantification: Construct a calibration curve using known concentrations of this compound to quantify the analyte in the unknown samples.

Workflow for the analysis of this compound.

Clinical and Forensic Significance

The measurement of ritalinic acid, including the L-threo-enantiomer, has important implications in both clinical and forensic settings.

-

Therapeutic Drug Monitoring: While ritalinic acid is inactive, its concentration in urine can be a reliable indicator of compliance with methylphenidate therapy.

-

Pharmacogenetics: Genetic variations in the CES1 gene can lead to altered enzyme activity, impacting the rate of methylphenidate metabolism.[20][21] Individuals with certain CES1 variants may exhibit slower metabolism, leading to higher plasma concentrations of the parent drug and potentially an increased risk of adverse effects.[21] Analysis of the ratio of methylphenidate to ritalinic acid can help identify these individuals.

-

Forensic Toxicology: The detection of ritalinic acid in post-mortem samples can confirm prior use of methylphenidate.[16]

Conclusion

This compound is a pivotal metabolite in the disposition of methylphenidate. Its formation, driven by the stereoselective action of CES1, significantly influences the pharmacokinetic profile of the parent drug. A thorough understanding of its properties and the availability of robust analytical methods for its quantification are indispensable for researchers and clinicians working with methylphenidate. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for advancing research and optimizing the therapeutic use of methylphenidate.

References

-

Methylphenidate Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Ritalinic acid - Wikipedia. [Link]

-

Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). [Link]

-

The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - NIH. [Link]

-

Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). [Link]

-

Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. [Link]

-

Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. [Link]

-

Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. [Link]

-

Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. [Link]

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. [Link]

-

Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed. [Link]

-

Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1 | Request PDF - ResearchGate. [Link]

-

Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism - PubMed. [Link]

-

Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. [Link]

-

Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase - Beijing Institute of Technology. [Link]

-

Ritalin LA - accessdata.fda.gov. [Link]

-

(PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. [Link]

-

Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate - Frontiers. [Link]

-

(PDF) Pharmacokinetics of Methylphenidate and Ritalinic - Amanote Research. [Link]

-

Ritalinic acid – Knowledge and References - Taylor & Francis. [Link]

-

Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [Link]

-

Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed. [Link]

-

Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed. [Link]

-

Ritalin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

-

Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed. [Link]

-

Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid - Oxford Academic. [Link]

-

Label: METHYLPHENIDATE HYDROCHLORIDE tablet - DailyMed. [Link]

-

Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations - ResearchGate. [Link]

-

Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF - ResearchGate. [Link]

-

Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. [Link]

-

Methylphenidate - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]

-

Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers - PubMed. [Link]

-

Individual concentration-time profiles of d- and l-threo-methylphenidate (MPH) and d. [Link]

-

Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. | Semantic Scholar. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. DailyMed - METHYLPHENIDATE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 7. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate [harvest.usask.ca]

- 12. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase - Beijing Institute of Technology [pure.bit.edu.cn]

- 20. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate [frontiersin.org]

The Pharmacokinetics of l-threo-Ritalinic Acid in Humans: An In-Depth Technical Guide

Introduction: The Significance of a Major Metabolite

In the landscape of psychostimulant pharmacology, the focus often lies squarely on the parent compound. However, a comprehensive understanding of a drug's in vivo journey necessitates a thorough investigation of its metabolic fate. This guide delves into the pharmacokinetics of l-threo-ritalinic acid, the primary and pharmacologically inactive metabolite of the widely prescribed drug, methylphenidate (Ritalin). While devoid of the therapeutic activity of its parent compound, the pharmacokinetic profile of this compound offers crucial insights into the disposition of methylphenidate, providing a valuable marker for metabolism, patient adherence, and forensic analysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this significant metabolite, underpinned by field-proven methodologies and authoritative references.

Metabolic Formation: A Tale of Stereoselectivity

The formation of this compound is a direct consequence of the metabolism of l-threo-methylphenidate. Methylphenidate is administered as a racemic mixture of d-threo and l-threo enantiomers.[1][2] The metabolic process that converts methylphenidate to ritalinic acid is a de-esterification reaction, primarily catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly expressed in the liver.[3]

A critical aspect of this metabolic pathway is its profound stereoselectivity. The de-esterification process heavily favors the l-threo enantiomer of methylphenidate.[3] This enzymatic preference results in a much more rapid and extensive conversion of l-threo-methylphenidate to this compound compared to the conversion of d-threo-methylphenidate to d-threo-ritalinic acid.[4] Consequently, after oral administration of racemic methylphenidate, the plasma concentrations of l-threo-methylphenidate are significantly lower than those of d-threo-methylphenidate, while the concentrations of this compound are substantially higher than its parent l-enantiomer.[4][5] This enantioselective metabolism is a key determinant of the overall pharmacokinetic and pharmacodynamic profile of methylphenidate.[5]

Caption: Metabolic conversion of l-threo-methylphenidate to this compound.

Pharmacokinetic Profile of this compound

While specific pharmacokinetic parameters for this compound as an independent entity are not extensively documented due to its nature as a metabolite, its behavior in the human body can be characterized based on studies of methylphenidate disposition.

Absorption and Distribution

This compound is not administered directly; its appearance in the systemic circulation is dependent on the absorption of its parent drug, l-threo-methylphenidate, and its subsequent first-pass and systemic metabolism. Following oral administration of methylphenidate, this compound is rapidly formed.

The volume of distribution specifically for this compound is not well-defined in the literature. However, as a more polar molecule than methylphenidate, it is expected to have different distribution characteristics. The plasma protein binding of methylphenidate is low (10-33%), and while specific data for ritalinic acid is scarce, its increased polarity might suggest even lower protein binding.

Metabolism and Excretion

This compound is considered a terminal, inactive metabolite and does not undergo significant further metabolism.[2] The primary route of elimination for ritalinic acid is excretion via the kidneys into the urine.[1] Following the administration of methylphenidate, the vast majority of the dose (78-97%) is excreted in the urine within 48 to 96 hours, predominantly in the form of ritalinic acid (60-86%).[1]

The half-life of ritalinic acid has been reported to be approximately 3-4 hours.[1] This relatively short half-life indicates efficient renal clearance. The urinary excretion of this compound is a critical component of the overall clearance of the l-enantiomer of methylphenidate from the body. Studies examining the urinary excretion of methylphenidate and its metabolites have shown that after oral administration, there are significantly higher levels of l-ritalinic acid in the urine compared to d-ritalinic acid in the initial hours post-dose, further highlighting the stereoselective presystemic metabolism.[6]

| Parameter | Value/Description | Source(s) |

| Formation | Primary metabolite of l-threo-methylphenidate via de-esterification by CES1. | [3] |

| Pharmacological Activity | Inactive. | [2] |

| Half-life (Ritalinic Acid) | Approximately 3-4 hours. | [1] |

| Primary Route of Elimination | Renal excretion in urine. | [1] |

| Urinary Excretion | 60-86% of a methylphenidate dose is excreted as ritalinic acid. | [1] |

| Plasma Concentration | This compound concentrations are substantially higher than l-threo-methylphenidate concentrations after oral administration of racemic methylphenidate. | [4] |

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Due to its chiral nature, enantioselective analytical methods are required to differentiate between the d- and l-threo enantiomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Enantioselective Analysis of Ritalinic Acid in Human Plasma by LC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature.[7][8][9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract ritalinic acid from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 100 µL of human plasma, add an internal standard solution (e.g., deuterated ritalinic acid).

-

Perform protein precipitation by adding a precipitating agent (e.g., methanol or a zinc sulfate solution in methanol) and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned solid-phase extraction cartridge (e.g., a polymeric reversed-phase sorbent).

-

Wash the cartridge with a weak organic solvent to remove polar impurities.

-

Elute the analyte of interest (ritalinic acid) using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

2. Liquid Chromatography (LC)

-

Objective: To achieve chiral separation of d- and this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system.

-

Column: A chiral stationary phase is crucial. Examples include protein-based columns (e.g., alpha1-acid glycoprotein) or vancomycin-based chiral columns.[11][12]

-

Mobile Phase: The composition of the mobile phase is optimized for chiral separation and compatibility with mass spectrometry. A typical mobile phase might consist of an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate and/or trifluoroacetic acid to improve peak shape and ionization efficiency.[12]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To provide sensitive and selective detection and quantification of the separated enantiomers.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for ritalinic acid and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective detection method minimizes interferences from other compounds in the sample.

-

Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of d- and this compound in the original plasma sample.

Caption: Workflow for the enantioselective analysis of ritalinic acid in plasma.

Conclusion: The Broader Implications

The study of this compound pharmacokinetics, while focused on a pharmacologically inactive metabolite, provides a critical lens through which to view the disposition of methylphenidate in humans. Its rapid formation, driven by the stereoselective nature of CES1, and its efficient renal clearance are defining features of its in vivo profile. For drug development professionals, understanding this metabolic pathway is crucial for predicting drug-drug interactions and the impact of genetic polymorphisms in metabolizing enzymes. For researchers and clinicians, the quantification of this compound serves as a reliable biomarker for assessing patient adherence to methylphenidate therapy. In the forensic sciences, its detection in biological samples can confirm prior exposure to methylphenidate. This in-depth guide has synthesized the current understanding of this compound pharmacokinetics and provided a framework for its accurate quantification, underscoring the importance of studying drug metabolites to gain a complete picture of a drug's journey through the human body.

References

-

Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

-

Zhang, J., & Wang, S. M. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 20(11), 1881–1884. [Link]

-

Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45–52. [Link]

-

Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. [Link]

-

Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

-

Zhang, J., & Wang, S. M. (2003). Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Pharmaceutical Research, 20(11), 1881-1884. [Link]

-

Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical research, 10(1), 14–21. [Link]

-

Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

-

Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

-

Batista, J. M. M., de P. Pereira, A., & de Santana, F. J. M. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

-

Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (2015). accessdata.fda.gov. [Link]

-

Ritalinic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Patrick, K. S., Williard, R. L., Van der Veer, J. W., Davis, G. L., & Flowers, L. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874–2878. [Link]

-

Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 22(9), 684–687. [Link]

-

Druid, H., Holmgren, A., & Ahlner, J. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 560–568. [Link]

-

Druid, H., Holmgren, A., & Ahlner, J. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

-

Bishop, J. R., & Eaddy, J. S. (2017). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 41(1), 48–55. [Link]

-

Williard, R. L., Middaugh, L. D., Zhu, J., & Patrick, K. S. (2007). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of medicinal chemistry, 50(17), 4125–4129. [Link]

-

Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1992). Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. The Journal of pharmacy and pharmacology, 44(5), 443–445. [Link]

-

Aoyama, T., Kotaki, H., Honda, Y., & Nakagawa, F. (1993). Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers. European journal of clinical pharmacology, 44(1), 79–84. [Link]

-

Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of D,L-thero-methylphenidate, D,L-thero-ethylphenidate and D,L-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Metabolism of Methylphenidate to Ritalinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH), a chiral therapeutic agent widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), is primarily administered as a racemic mixture of its d-threo and l-threo enantiomers.[1][2] The pharmacological activity, however, resides almost exclusively in the d-threo-enantiomer.[1][3][4] This guide provides a comprehensive technical overview of the critical role of enantioselectivity in the metabolism of methylphenidate. We will delve into the biochemical pathways, the primary enzymatic drivers, and the advanced analytical methodologies required to accurately quantify this stereoselective process. A core focus will be placed on the enzymatic hydrolysis of methylphenidate to its inactive metabolite, ritalinic acid, a reaction catalyzed with marked stereopreference by human carboxylesterase 1 (hCES1). Understanding this metabolic asymmetry is paramount for optimizing therapeutic efficacy, minimizing interindividual variability in patient response, and adhering to regulatory expectations for chiral drug development.

Introduction: The Significance of Chirality in Methylphenidate Pharmacology

Methylphenidate possesses two chiral centers, giving rise to four possible stereoisomers. However, it is the threo pair of enantiomers that are utilized therapeutically.[2] While administered as a 1:1 racemic mixture, the therapeutic effects of MPH are predominantly attributed to the d-threo-isomer, which acts as a norepinephrine and dopamine reuptake inhibitor.[5][6] The l-threo-isomer is considered largely inactive.[1][4]

This disparity in pharmacological activity underscores the importance of understanding the enantioselective pharmacokinetics of the drug. The human body preferentially metabolizes one enantiomer over the other, leading to a significant enrichment of the active d-isomer in systemic circulation following oral administration.[7] This phenomenon, often referred to as in vivo resolution, is a direct consequence of stereoselective metabolism.[8]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have long recognized the importance of characterizing the properties of individual enantiomers in drug development.[9][10][11] A thorough understanding of enantioselective metabolism is not merely an academic exercise but a critical component of a comprehensive drug development program, ensuring that both the pharmacologically active moiety and its less active counterpart are well-characterized.

The Metabolic Pathway: Stereoselective Hydrolysis by Human Carboxylesterase 1 (hCES1)

The primary route of methylphenidate metabolism is the de-esterification to its pharmacologically inactive metabolite, ritalinic acid (α-phenyl-2-piperidine acetic acid).[5][6][12][13] This hydrolysis is catalyzed by human carboxylesterase 1 (hCES1), an enzyme abundantly expressed in the liver.[5][6][14][15] Methylphenidate is metabolized almost exclusively by CES1, with negligible contribution from the related CES2 isozyme.[5][6]

Crucially, hCES1 exhibits significant stereoselectivity, preferentially hydrolyzing the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer.[5][6][16] The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-threo-methylphenidate compared to its d-threo counterpart.[12][13] This enzymatic preference is the principal driver for the observed pharmacokinetic differences between the two enantiomers.

Following oral administration of racemic methylphenidate, the extensive first-pass metabolism in the liver rapidly converts a significant portion of the l-isomer to l-ritalinic acid.[7] This results in a much lower systemic bioavailability of l-methylphenidate (around 5%) compared to d-methylphenidate (around 23%).[7] Consequently, the plasma concentrations of the active d-enantiomer are substantially higher than those of the l-enantiomer.[5][7]

While hydrolysis is the main metabolic pathway, minor oxidative metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate have also been identified, though they account for a small fraction of the total dose.[5][6][17]

Caption: Enantioselective hydrolysis of methylphenidate by hCES1.

Causality in Experimental Design: Why Chiral Analysis is Non-Negotiable

Given the profound differences in both pharmacologic activity and metabolic clearance between the d- and l-enantiomers of methylphenidate, analytical methods that can distinguish between these stereoisomers are essential. Relying on non-chiral assays that measure total methylphenidate concentration can be misleading and obscure the true exposure to the active therapeutic agent.

The rationale for employing chiral analytical methods is threefold:

-

Accurate Pharmacokinetic Profiling: To accurately determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability for the active d-enantiomer, it must be quantified independently of the rapidly cleared l-enantiomer.[7]

-

Understanding Interindividual Variability: Genetic polymorphisms in the CES1 gene can lead to variations in enzyme activity, affecting the rate of methylphenidate hydrolysis.[5] Chiral analysis is necessary to investigate how these genetic differences impact the d/l ratio and, consequently, the clinical response.

-

Regulatory Compliance: The FDA's guidance on the development of stereoisomeric drugs necessitates the development of quantitative assays for individual enantiomers in biological samples early in the drug development process.[9] This allows for a thorough assessment of the pharmacokinetic profile of each isomer.

Experimental Protocol: Chiral Quantification of Methylphenidate and Ritalinic Acid in Plasma by LC-MS/MS

The gold standard for the enantioselective quantification of methylphenidate and its metabolite ritalinic acid in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21] This technique offers the high sensitivity and selectivity required for bioanalytical studies. The following protocol outlines a robust, self-validating workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma) and to concentrate them prior to analysis. Automated SPE is a reliable and high-throughput method for this purpose.[16]

Step-by-Step Protocol:

-

Sample Pre-treatment: To a 200 µL plasma sample, add 10 µL of 2% formic acid to stabilize methylphenidate and prevent ex vivo hydrolysis.[20][21] Add an internal standard solution (e.g., deuterated analogs of d/l-methylphenidate and d/l-ritalinic acid).

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration with an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 2% acetic acid) to remove interfering substances.[16]

-

Elution: Elute the analytes with a stronger, acidified organic solvent (e.g., 50% methanol and 2% acetic acid in water).[16]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[16]

Chiral LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A chiral column (e.g., a vancomycin-based or cyclodextrin-based stationary phase) capable of separating the enantiomers of methylphenidate and ritalinic acid.[20]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

-

Column: Chiral stationary phase (e.g., Astec CHIROBIOTIC V2, 5 µm, 2.1 x 150 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

MS/MS Parameters (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.

-

Example for Methylphenidate: m/z 234.1 → 84.1

-

Example for Ritalinic Acid: m/z 220.1 → 84.1

-

Data Analysis and Validation

The analytical method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[18][21] The concentration of each enantiomer is determined by constructing a calibration curve using the peak area ratio of the analyte to its stable isotope-labeled internal standard.

Caption: A typical workflow for chiral bioanalysis.

Data Presentation and Interpretation

The results from a chiral analysis of methylphenidate pharmacokinetics are best presented in a clear, tabular format. This allows for direct comparison of the key parameters for each enantiomer.

Table 1: Illustrative Pharmacokinetic Parameters of Methylphenidate Enantiomers Following Oral Administration of a Racemic Dose

| Parameter | d-threo-Methylphenidate | l-threo-Methylphenidate | Reference |

| Cmax (ng/mL) | 8.5 ± 2.1 | 1.8 ± 0.7 | [7] |

| Tmax (hr) | 2.0 ± 0.5 | 1.5 ± 0.4 | [7] |

| AUC (ng·hr/mL) | 45.3 ± 12.6 | 5.1 ± 2.3 | [7] |

| t½ (hr) | 2.5 ± 0.8 | 1.4 ± 0.3 | [7] |

| Bioavailability (F) | ~23% | ~5% | [7] |

Data are presented as mean ± standard deviation and are illustrative.

The data clearly demonstrate the profound impact of enantioselective metabolism. The Cmax and AUC for the active d-enantiomer are substantially higher than for the l-enantiomer, while the half-life of the l-enantiomer is significantly shorter due to its rapid, hCES1-mediated clearance.[7]

Conclusion and Future Perspectives

The metabolism of methylphenidate is a classic example of the critical importance of stereochemistry in pharmacology and drug development. The preferential hydrolysis of the inactive l-threo-enantiomer by hCES1 leads to an enrichment of the active d-threo-enantiomer in the systemic circulation, a process that is fundamental to the drug's therapeutic action. For researchers and drug development professionals, a comprehensive understanding of this enantioselective pathway is not optional; it is a core requirement for accurate pharmacokinetic modeling, for explaining interindividual differences in drug response, and for meeting the stringent scientific and regulatory standards for chiral drugs.

Future research will likely focus on further elucidating the impact of CES1 genetic variants on methylphenidate metabolism and clinical outcomes, as well as exploring the potential for drug-drug interactions at the level of the hCES1 enzyme. The robust and validated chiral analytical methods outlined in this guide will continue to be indispensable tools in these endeavors, ensuring that the development and clinical use of methylphenidate are based on the most accurate and scientifically sound principles.

References

- Aoyama, T., Kotaki, H., & Sawada, Y. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmacokinetics and Biopharmaceutics, 21(4), 455-470.

- Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C] d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78.

-

Sun, Z., Murry, D. J., Sanghani, S. P., Davis, W. I., Kedishvili, N. Y., Zou, Q., ... & Bosron, W. F. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of pharmacology and experimental therapeutics, 310(2), 469-476. [Link]

- PharmGKB. Methylphenidate Pathway, Pharmacokinetics.

- Kimko, H. C., Cross, J. T., & Abernethy, D. R. (1999). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical pharmacokinetics, 37(6), 457-470.

- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.

-

Lough, W. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10213-10224. [Link]

-

Lee, H., & Lee, J. (2025). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Toxicology. [Link]

- Arvidsson, M., Eklund, A., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. European journal of clinical pharmacology, 76(2), 229-237.

-

ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

-

Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d, l-Methylphenidate, d, l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 46(1), 54-62. [Link]

-

De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]

-

Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185. [Link]

-

Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. [Link]

-

Taylor & Francis Online. (2020). Characterisation of seven medications approved for attention-deficit/hyperactivity disorder using in vitro models of hepatic metabolism. [Link]

-

Miotto, G., & Charkoftaki, G. (2019). Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. Drug Metabolism and Disposition, 47(11), 1269-1278. [Link]

-

Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1992). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical pharmacology and therapeutics, 52(5), 561-568. [Link]

-

Swanson, J., Gupta, S., Lam, A., Shoulson, I., Lerner, M., Modi, N., ... & Agler, D. (2000). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d, l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of clinical psychopharmacology, 20(6), 619-629. [Link]

-

ResearchGate. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]

-

ECA Academy. (n.d.). FDA Development of new stereoisomeric drugs. [Link]

-

American Academy of Forensic Sciences. (n.d.). Chiral Separation and Analysis of Methylphenidate, Ethylphenidate, and Ritalinic Acid in Blood by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

-

Bjørk, M. K., Nielsen, M. K. K., Markussen, T. D., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 482-489. [Link]

-

Li, B., & He, B. (2020). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 10(7), 1183-1201. [Link]

-

Bencharit, S., Morton, C. L., Xue, Y., Potter, P. M., & Redinbo, M. R. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Molecular pharmacology, 63(6), 1173-1182. [Link]

-

ResearchGate. (n.d.). Endogenous Substrate Processing by hCE1. [Link]

-

D'Avila, J. C., de Souza, I. D., & de Almeida, R. M. (2016). Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of pharmaceutical and biomedical analysis, 117, 308-315. [Link]

-

Ramsey, L. B., Prows, C. A., & Zhang, X. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 29(4), 89. [Link]

-

Faraone, S. V. (2018). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert opinion on drug metabolism & toxicology, 14(11), 1147-1158. [Link]

-

Faraone, S. V. (2019). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 915-929. [Link]

-

Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current molecular medicine, 16(5), 454-463. [Link]

-

Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Medicine, 16(5), 454-463. [Link]

Sources

- 1. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

L-threo-Ritalinic Acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of L-threo-Ritalinic Acid

Introduction

This compound, chemically known as (2S,2'S)-2-phenyl-2-(piperidin-2-yl)acetic acid, is the primary and pharmacologically inactive metabolite of L-threo-methylphenidate.[1][2][3] Methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a racemic mixture of d,l-threo enantiomers.[4][5] The metabolic conversion of methylphenidate to ritalinic acid occurs via hydrolysis of the methyl ester group, a reaction predominantly catalyzed by human carboxylesterase 1 (CES1) in the liver.[1][3][4][6] This enzymatic process is stereoselective, showing a preference for the l-threo enantiomer of methylphenidate, leading to its more rapid clearance compared to the therapeutically active d-threo enantiomer.[4][6][7]

The accurate synthesis and characterization of this compound are critical for a range of scientific disciplines. In pharmacology and drug development, it serves as a crucial reference standard for pharmacokinetic and metabolic studies. For forensic and clinical toxicology, its quantification in biological matrices helps in monitoring compliance, assessing drug metabolism phenotypes, and investigating cases of illicit use.[8][9][10] This guide provides a comprehensive overview of robust methodologies for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in the pharmaceutical and analytical sciences.

Section 1: Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached via two primary strategies: the stereospecific hydrolysis of its corresponding chiral ester precursor, L-threo-methylphenidate, or the resolution of a racemic mixture of (d,l)-threo-ritalinic acid. The choice of method depends on the availability of starting materials and the desired scale of production.

Method 1: Stereospecific Basic Hydrolysis of L-threo-Methylphenidate

This is the most direct approach when the enantiomerically pure precursor, L-threo-methylphenidate, is available. The methodology leverages the well-established base-catalyzed hydrolysis of an ester (saponification) to yield the corresponding carboxylate salt, which is subsequently protonated to give the final carboxylic acid.

Causality of Experimental Choices:

-

Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for lab-scale synthesis due to its lower molecular weight and tendency to yield cleaner reactions with minimal side products.

-

Solvent System: A mixed solvent system, typically an organic solvent like tetrahydrofuran (THF) or methanol with water, is employed. This ensures the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent, creating a homogenous reaction environment for efficient hydrolysis.

-

pH Adjustment: The reaction work-up requires careful acidification. Adjusting the pH to the isoelectric point of the amino acid (typically around pH 6-7) minimizes its solubility in the aqueous medium, causing the zwitterionic product to precipitate, which facilitates its isolation.[11]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve L-threo-methylphenidate (1.0 eq) in a 3:1 mixture of methanol and water.

-

Hydrolysis: Add a solution of lithium hydroxide monohydrate (1.5 eq) in water to the flask.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution reaches ~6.5. A white precipitate of this compound will form.

-

Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold deionized water and cold diethyl ether to remove residual salts and organic impurities.

-

Drying: Dry the purified white solid under high vacuum to a constant weight.

Method 2: Chiral Resolution of (d,l)-threo-Ritalinic Acid

This method is ideal when starting from a racemic mixture. It involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.

Causality of Experimental Choices:

-

Resolving Agent: A chiral acid is used to resolve the racemic ritalinic acid (a base). An optically pure tartaric acid derivative, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), is an excellent choice. It forms stable, crystalline salts and is commercially available in high enantiomeric purity. The specific choice of L-DTTA is designed to selectively precipitate the salt with this compound.

-

Crystallization Solvent: The choice of solvent is critical for achieving efficient separation. A mixture like methanol/water allows for sufficient initial solubility of both diastereomeric salts at an elevated temperature, followed by selective crystallization of the less soluble salt upon cooling.[12]

-

Liberation of Free Acid: Once the desired diastereomeric salt is isolated, the enantiomerically pure ritalinic acid must be liberated. Treatment with a strong acid, such as HCl, protonates the tartaric acid and precipitates the target compound as its hydrochloride salt, which is often more crystalline and easier to handle than the free zwitterion.[12]

Experimental Protocol:

-

Preparation of Racemate: Prepare (d,l)-threo-ritalinic acid via hydrolysis of racemic (d,l)-threo-methylphenidate as described in Method 1.

-

Salt Formation: Dissolve the (d,l)-threo-ritalinic acid (1.0 eq) in a minimal amount of a heated methanol and water (e.g., 60:40) mixture.[12] In a separate flask, dissolve the resolving agent, L-DTTA (0.5-1.0 eq), in the same solvent.

-

Crystallization: Add the resolving agent solution to the racemic acid solution. Heat the combined solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of this compound with L-DTTA will preferentially crystallize.

-

Isolation of Diastereomer: Age the resulting slurry at a reduced temperature (e.g., 0-5 °C) for several hours to maximize the yield. Collect the crystalline solid by vacuum filtration.

-

Liberation of this compound: Suspend the isolated diastereomeric salt in a mixture of toluene and water. Add concentrated HCl and heat to distill off the solvent, which will leave a residue.[12]

-

Final Precipitation: Add a non-polar solvent like acetone to the residue to precipitate the this compound as its hydrochloride salt.[12]

-

Purification: Filter the hydrochloride salt, wash with cold acetone, and dry under vacuum.

Section 2: Characterization of this compound

Rigorous characterization is essential to confirm the chemical identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is required for a self-validating system.

Technique 1: Chiral Chromatography with Mass Spectrometry (LC-MS/MS)

This is the cornerstone technique for confirming enantiomeric purity and for quantification. Chiral chromatography separates the L- and D-enantiomers, while tandem mass spectrometry provides sensitive and specific detection.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) which contains a single enantiomer of a chiral selector. The transient diastereomeric complexes formed between the analytes and the CSP have different interaction energies, leading to different retention times. Supercritical Fluid Chromatography (SFC) is also a highly effective technique for this chiral separation.[8]

Exemplary Protocol (LC-MS/MS):

-

Chromatographic System: HPLC or UHPLC system.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel AD-H, Chiralpak IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or supercritical CO₂) and an alcohol modifier (e.g., isopropanol or methanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ-MS).

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity. The transition from the protonated parent ion to a characteristic product ion is monitored.

-

Expected Outcome: A chromatogram showing two baseline-separated peaks corresponding to the L- and D-threo enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas. For a successful synthesis of this compound, the peak corresponding to the D-enantiomer should be negligible.

Technique 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to unequivocally confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.

Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios with high precision (typically < 5 ppm error). This allows the calculated exact mass of the proposed elemental formula to be matched with the experimental value, confirming the molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₂[1] |

| Monoisotopic Mass | 219.1259 g/mol |

| Expected [M+H]⁺ Ion | 220.1332 |

| Key MS/MS Fragments | Loss of H₂O (-18), Loss of COOH (-45) |

Table 1: Key Mass Spectrometry Data for this compound.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the presence of functional groups.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed structural information. While standard NMR cannot differentiate enantiomers, it can confirm that the correct threo diastereomer has been synthesized and that the overall structure is correct.

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 (multiplet, 5H) |

| Methine Proton (CH-Ph) | ~3.50 - 3.70 (doublet, 1H) |

| Piperidine Protons | 1.20 - 3.00 (complex multiplets, 11H) |

| Carboxylic Acid Proton (COOH) | >10 (broad singlet, 1H) |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆). Note: Exact shifts may vary.[12]

Technique 4: Chiroptical Methods (Optical Rotation)

Optical rotation measurement is a classic and definitive method to confirm the stereochemical identity of a chiral compound.

Principle: An enantiomerically pure sample of a chiral molecule will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule. The L-enantiomer (levorotatory) will rotate light in the counter-clockwise direction, resulting in a negative (-) specific rotation value, which should be equal in magnitude but opposite in sign to its D-enantiomer counterpart.

Conclusion

The synthesis and characterization of this compound require precise and validated methodologies. Stereospecific hydrolysis offers a straightforward route from an enantiopure precursor, while chiral resolution provides a powerful method for generating the target molecule from a racemic mixture. A comprehensive characterization strategy, integrating chiral chromatography for enantiomeric purity, mass spectrometry for molecular formula confirmation, NMR for structural verification, and polarimetry for stereochemical assignment, constitutes a self-validating system. This ensures the production of a high-purity reference standard essential for advancing research in pharmacology, toxicology, and the broader scientific community.

References

-

Ritalinic acid - Wikipedia. [Link]

-

Methylphenidate Pathway, Pharmacokinetics - ClinPGx. [Link]

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. [Link]

-

The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride - ElectronicsAndBooks. [Link]

-

Enantioselective method of synthesizing methylphenidate and derivatives - myExperiment. [Link]

-

Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. [Link]

-

Ritalinic acid – Knowledge and References - Taylor & Francis. [Link]

-

EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®) - Omics. [Link]

-

Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [Link]

-

Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF - ResearchGate. [Link]

-

Dthis compound | CAS No: 54631-24-2. [Link]

-

The First Enantioselective Synthesis of (2R,2'R)-threo-(+)-Methylphenidate Hydrochloride | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Enantioselective synthesis of threo-(+)-methylphenidate hydrochloride... - ResearchGate. [Link]

-

Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]

-

A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid - Quick Company. [Link]

-

Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A) - ResearchGate. [Link]

-

Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry - ResearchGate. [Link]

-

Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed. [Link]

-

Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - AIR Unimi. [Link]

- US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid - Google P

-

Does Chirality Matter? Pharmacodynamics of Enantiomers of Methylphenidate in Patients With attention-deficit/hyperactivity Disorder - PubMed. [Link]

-

Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

Sources

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ricardinis.pt [ricardinis.pt]

- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 12. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

Biological significance of L-threo-Ritalinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-Ritalinic Acid is the principal, yet pharmacologically inert, metabolite of the l-threo-enantiomer of methylphenidate. Its biological significance is intrinsically linked to the stereoselective metabolism of its parent compound, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This guide provides a comprehensive technical overview of this compound, beginning with the fundamental principles of methylphenidate chirality and pharmacology. We delve into the enzymatic processes governing its formation, dominated by the highly stereoselective activity of carboxylesterase 1 (CES1), and detail its pharmacokinetic profile. The primary significance of this compound lies not in its own activity, but as a crucial biomarker for assessing methylphenidate metabolism, understanding inter-individual therapeutic variability due to genetic polymorphisms in CES1, and evaluating potential drug-drug interactions. This document provides detailed analytical protocols for its enantioselective quantification and discusses its clinical and toxicological relevance, offering a foundational resource for professionals in pharmacology and drug development.

Introduction to Methylphenidate Chirality and Pharmacology

Overview of Methylphenidate as a Therapeutic Agent

Methylphenidate (MPH), sold under brand names like Ritalin® and Concerta®, is a cornerstone in the pharmacotherapy of ADHD.[1] It is a central nervous system stimulant that primarily functions as a norepinephrine and dopamine reuptake inhibitor.[1][2][3] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), MPH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly within the prefrontal cortex and striatum.[4][5] This modulation of catecholaminergic activity is believed to enhance attention, reduce impulsivity, and improve executive functions in individuals with ADHD.[1][5]

The Four Stereoisomers of Methylphenidate

A critical aspect of methylphenidate's pharmacology is its stereochemistry. The MPH molecule contains two chiral centers, giving rise to four distinct stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate.[6][7] Commercially available formulations of methylphenidate are typically a racemic (1:1) mixture of the d- and l-threo enantiomers.[7][8] The erythro-isomers are generally considered undesirable due to potential toxic effects and are not used therapeutically.[7]

Pharmacological Primacy of the d-threo-Enantiomer

The therapeutic efficacy of racemic methylphenidate is overwhelmingly attributed to the d-threo-enantiomer .[2][6][9][10] This isomer exhibits significantly higher affinity for and inhibitory activity at dopamine and norepinephrine transporters compared to its l-threo counterpart.[10][11] The l-threo enantiomer is considered to have minimal pharmacological activity and contributes little to the desired clinical effects.[9][11] This pharmacological distinction is the foundational reason why understanding the differential metabolism of these two enantiomers is paramount.

The Metabolic Fate of Methylphenidate: Formation of Ritalinic Acid

The Central Role of Carboxylesterase 1 (CES1)

The primary metabolic pathway for methylphenidate in humans does not involve the typical cytochrome P450 system but is instead mediated by hydrolysis. This reaction is catalyzed almost exclusively by carboxylesterase 1 (CES1) , a high-capacity serine esterase predominantly expressed in the liver.[2][12][13][14] CES1 is responsible for the biotransformation of a wide array of ester-containing drugs. Its efficiency in hydrolyzing methylphenidate leads to extensive first-pass metabolism following oral administration.[13][15]

The Metabolic Pathway: Hydrolysis to Ritalinic Acid

CES1 mediates the de-esterification of methylphenidate at its methyl ester group, converting it to its major metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[2][16] This metabolite is pharmacologically inactive and is readily excreted in the urine.[2][6][16] Following an oral dose of MPH, 60-80% is recovered as ritalinic acid in the urine within 48 hours, highlighting this as the dominant clearance pathway.[2][17]

Caption: Metabolic conversion of l-threo-Methylphenidate to this compound.

Stereoselective Metabolism: The Preferential Hydrolysis of l-threo-Methylphenidate

The most crucial aspect of methylphenidate metabolism is its profound stereoselectivity. CES1 exhibits a significantly higher catalytic efficiency for the l-threo-enantiomer compared to the d-threo-enantiomer.[14][18][19] Studies have shown the catalytic activity of CES1 is 6 to 7 times higher for l-threo-MPH.[18] This enzymatic preference has dramatic pharmacokinetic consequences:

-

Rapid First-Pass Metabolism of l-threo-MPH: Upon oral administration, the l-isomer is rapidly and extensively hydrolyzed to this compound in the liver before it can reach systemic circulation.[20][21]

-

Higher Bioavailability of d-threo-MPH: The d-isomer is a poorer substrate for CES1, allowing a much larger fraction to bypass first-pass metabolism and enter the bloodstream to exert its therapeutic effects.[2][21]

This enantioselective process is the primary reason for the vast difference in plasma concentrations between the two isomers after oral dosing, with d-MPH levels being substantially higher than l-MPH levels.[19][21][22] Consequently, this compound becomes a prominent metabolic product.

Biological Profile of this compound

Pharmacokinetics: Rapid Formation and Excretion

The pharmacokinetics of this compound are a direct reflection of the rapid clearance of its parent compound, l-threo-methylphenidate. Following oral administration of racemic MPH, this compound appears quickly in the plasma and is the predominant enantiomer of ritalinic acid found in urine, especially in early time segments.[20] The absolute oral bioavailability of l-MPH is extremely low (around 5%), compared to approximately 22-23% for d-MPH, underscoring the efficiency of its presystemic conversion to this compound.[16][21] The metabolite itself has a reported half-life of approximately 3-4 hours and is eliminated via the kidneys.[9][17]